(1R,2R)-2-((3,4-Difluorophenyl)amino)cyclopentan-1-ol
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Overview
Description
(1R,2R)-2-((3,4-Difluorophenyl)amino)cyclopentan-1-ol is a chiral compound featuring a cyclopentane ring substituted with a hydroxyl group and an amino group attached to a difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-((3,4-Difluorophenyl)amino)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentanone and 3,4-difluoroaniline.
Reductive Amination: Cyclopentanone undergoes reductive amination with 3,4-difluoroaniline in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. This step forms the intermediate (1R,2R)-2-((3,4-Difluorophenyl)amino)cyclopentanone.
Reduction: The intermediate is then reduced using a suitable reducing agent like lithium aluminum hydride or sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to improve reaction rates.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-((3,4-Difluorophenyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The difluorophenyl moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
Oxidation: Formation of (1R,2R)-2-((3,4-Difluorophenyl)amino)cyclopentanone.
Reduction: Formation of (1R,2R)-2-((3,4-Difluorophenyl)amino)cyclopentane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1R,2R)-2-((3,4-Difluorophenyl)amino)cyclopentan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to study its effects on biological systems and potential therapeutic benefits.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-((3,4-Difluorophenyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: It may influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-((3,4-Dichlorophenyl)amino)cyclopentan-1-ol: Similar structure with chlorine substituents instead of fluorine.
(1R,2R)-2-((3,4-Dimethylphenyl)amino)cyclopentan-1-ol: Similar structure with methyl substituents instead of fluorine.
(1R,2R)-2-((3,4-Dimethoxyphenyl)amino)cyclopentan-1-ol: Similar structure with methoxy substituents instead of fluorine.
Uniqueness
(1R,2R)-2-((3,4-Difluorophenyl)amino)cyclopentan-1-ol is unique due to the presence of difluorophenyl moiety, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C11H13F2NO |
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Molecular Weight |
213.22 g/mol |
IUPAC Name |
(1R,2R)-2-(3,4-difluoroanilino)cyclopentan-1-ol |
InChI |
InChI=1S/C11H13F2NO/c12-8-5-4-7(6-9(8)13)14-10-2-1-3-11(10)15/h4-6,10-11,14-15H,1-3H2/t10-,11-/m1/s1 |
InChI Key |
DPAGDFMMLNAVOS-GHMZBOCLSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NC2=CC(=C(C=C2)F)F |
Canonical SMILES |
C1CC(C(C1)O)NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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